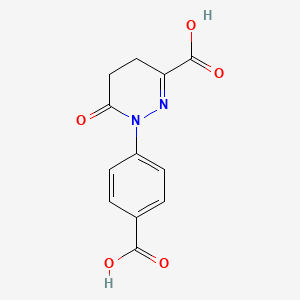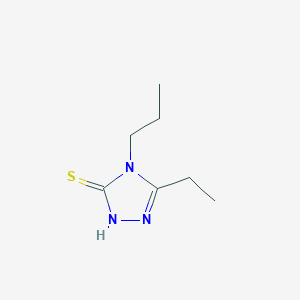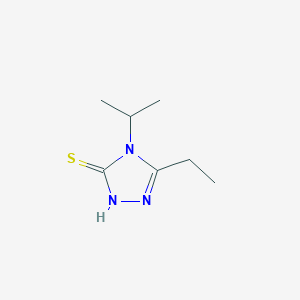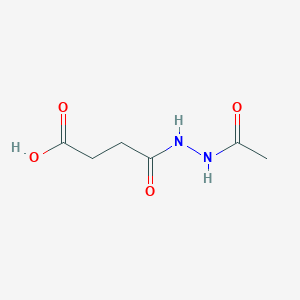
1-(4-Carboxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Carboxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, also known as 1-CPT-3-CA, is an important organic acid commonly used in scientific research. This compound has many applications in biochemistry, physiology, and pharmacology due to its unique properties.
Aplicaciones Científicas De Investigación
1. Photodynamic Therapy and Cell Imaging
- Application Summary : New derivatives of tetrakis(4-carboxyphenyl) porphyrin were designed, synthesized, and characterized. These derivatives were examined using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .
- Methods of Application : The derivatives were synthesized and characterized by IR, proton NMR, and mass spectroscopy. Their ground and excited state nature were examined using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .
- Results or Outcomes : The significant photophysical data of all synthesized derivatives was supplementary accessed to examine the cell imaging and cytotoxicity against two cancer cell lines viz. MBA-MD-231 and A375 .
2. Silica-Based Nanoparticles
- Application Summary : Silica-based nanoparticles have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
- Methods of Application : The fabrication of functionalized silica nanoparticles and their attractive applications have been extensively highlighted .
- Results or Outcomes : The applications of these nanoparticles include advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
3. Photosensitizers in Cancer Treatment
- Application Summary : The synthesis of porphyrin derivatives has gained much attention in the scientific community in recent years. The number of synthetic porphyrin compounds reported so far has enhanced photophysicochemical properties as well as application in the biomedical field based on photodynamic therapy (PDT) .
- Methods of Application : The attachment of electron donating or electron withdrawing characters in the peripheral structure of tetrakis (4-carboxyphenyl)porphyrin (TCPP) induces change in their features such as hydrophilicity, photophysical and physiobiological properties .
- Results or Outcomes : The fluorescence lifetime, fluorescence quantum yield and efficiency of singlet oxygen generation suggests alkyl amine and alkyl hydrazide linked new porphyrin photosensitizers can be useful for PDT agent in cancer treatment .
4. Environmental Remediation
- Application Summary : Functionalized silica nanoparticles have been used in environmental remediation applications .
- Methods of Application : The fabrication of functionalized silica nanoparticles and their attractive applications have been extensively highlighted .
- Results or Outcomes : These nanoparticles have been used in various applications including advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
5. Photodynamic Therapy and Cell Imaging
- Application Summary : New derivatives of tetrakis(4-carboxyphenyl) porphyrin were designed, synthesized, and characterized. These derivatives were examined using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .
- Methods of Application : The derivatives were synthesized and characterized by IR, proton NMR, and mass spectroscopy. Their ground and excited state nature were examined using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .
- Results or Outcomes : The significant photophysical data of all synthesized derivatives was supplementary accessed to examine the cell imaging and cytotoxicity against two cancer cell lines viz. MBA-MD-231 and A375 .
6. Silica-Based Nanoparticles
- Application Summary : Silica-based nanoparticles have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
- Methods of Application : The fabrication of functionalized silica nanoparticles and their attractive applications have been extensively highlighted .
- Results or Outcomes : The applications of these nanoparticles include advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
Propiedades
IUPAC Name |
1-(4-carboxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c15-10-6-5-9(12(18)19)13-14(10)8-3-1-7(2-4-8)11(16)17/h1-4H,5-6H2,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNQQCCOUAHVGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Carboxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344411.png)
![5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344412.png)
![4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344415.png)

![4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344417.png)




![5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1344429.png)
![2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344430.png)